molecular formula C13H26N2 B1617104 Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- CAS No. 24650-10-0

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-

Cat. No.: B1617104
CAS No.: 24650-10-0
M. Wt: 210.36 g/mol
InChI Key: NVNXODWZSQEWSM-UHFFFAOYSA-N
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Description

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor, and it is miscible with water. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- can be synthesized through several methods. One common method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol .

Industrial Production Methods

In industrial settings, the production of cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives. These products have applications in different fields, including pharmaceuticals and industrial chemicals .

Scientific Research Applications

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- is unique due to its specific structure, which provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

2-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h10-13H,1-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNXODWZSQEWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2CCC(CC2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884657
Record name Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24650-10-0
Record name 2-[(4-Aminocyclohexyl)methyl]cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24650-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 2-((4-aminocyclohexyl)methyl)-
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Record name Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-
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Record name Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-aminocyclohexyl)methyl]cyclohexylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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